molecular formula C21H27NO4 B2380021 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide CAS No. 450393-05-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No. B2380021
CAS RN: 450393-05-2
M. Wt: 357.45
InChI Key: MYILYKKMUVKNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide” is a complex organic compound. It contains several functional groups, including an acetamide group (N-C(O)-CH3), two methoxy groups (O-CH3), and a phenoxy group (Ph-O-). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Synthesis Analysis

The synthesis of this compound would likely involve several steps, starting with the appropriate phenol precursors. The methoxy groups could be introduced using a methylation reaction, possibly with dimethyl sulfate or methyl iodide. The acetamide group could be introduced using acetic anhydride or acetyl chloride in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (phenyl groups) and the ether and amide linkages would likely result in a relatively rigid and planar structure. The methoxy groups could potentially participate in hydrogen bonding, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the ether and amide linkages could be cleaved under acidic or basic conditions. The methoxy groups could also potentially be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the nonpolar aromatic rings suggests that it could have both polar and nonpolar characteristics. This could influence its solubility, boiling point, melting point, and other physical properties .

Scientific Research Applications

Enzymatic Modification for Antioxidant Properties

One study explored the enzymatic modification of phenolic compounds like 2,6-dimethoxyphenol, demonstrating the synthesis of dimers with higher antioxidant capacity through laccase-mediated oxidation. This approach could potentially be applied to related compounds, offering a method to enhance their antioxidant effectiveness and bioactivity, as seen in the production of a symmetrical dimer with significantly improved antioxidant capacity compared to the starting substrate (Adelakun et al., 2012).

Synthesis and Potential Pharmacological Activities

Another aspect of research focuses on the synthesis of novel compounds for potential pharmacological applications. For instance, studies have synthesized derivatives with structures similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide, evaluating their anticancer, anti-inflammatory, and analgesic activities. These efforts aim to develop new therapeutic agents by exploring the bioactivity of synthesized compounds against various cancer cell lines and assessing their anti-inflammatory and analgesic properties (Rani et al., 2014).

Chemical Synthesis and Characterization

Research has also delved into the chemical synthesis and characterization of related compounds, investigating their structure, synthesis mechanisms, and potential as intermediates in the synthesis of pharmacologically active molecules. For example, studies have developed methodologies for the chemoselective acetylation of aminophenols, leading to intermediates that are crucial for the synthesis of antimalarial drugs and other therapeutic compounds (Magadum & Yadav, 2018).

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a probe in studies of molecular interactions .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-14-6-7-15(2)21(16(14)3)26-13-20(23)22-11-10-17-8-9-18(24-4)19(12-17)25-5/h6-9,12H,10-11,13H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYILYKKMUVKNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.